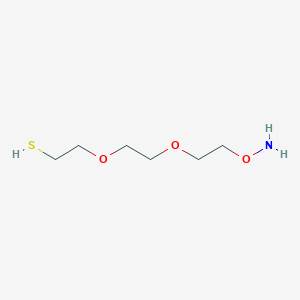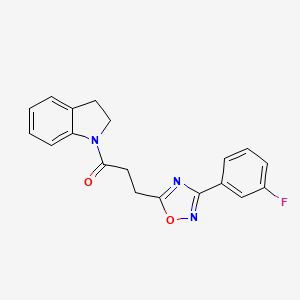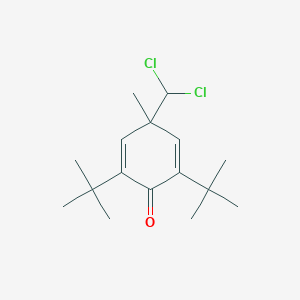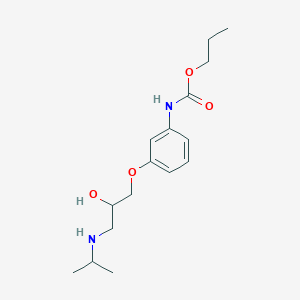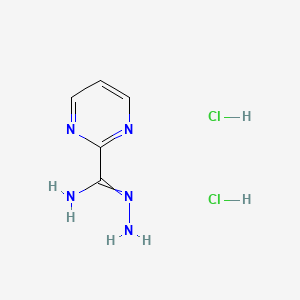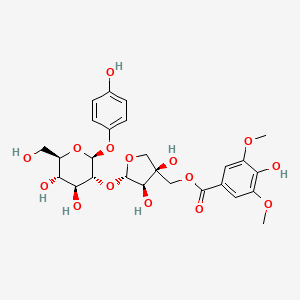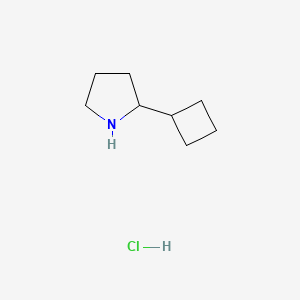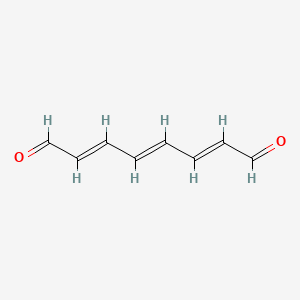
(2E,4E,6E)-octa-2,4,6-trienedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E,6E)-octa-2,4,6-trienedial is an organic compound with the molecular formula C8H8O2 It is characterized by a conjugated system of double bonds and aldehyde groups at both ends of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-octa-2,4,6-trienedial typically involves the use of starting materials that can form the conjugated system of double bonds and the aldehyde groups. One common method involves the aldol condensation of suitable aldehydes or ketones, followed by dehydration to form the conjugated triene system. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E,6E)-octa-2,4,6-trienedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated double bonds can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of octa-2,4,6-trienedioic acid.
Reduction: Formation of octa-2,4,6-trienediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2E,4E,6E)-octa-2,4,6-trienedial has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E,4E,6E)-octa-2,4,6-trienedial involves its interaction with various molecular targets and pathways. The conjugated system of double bonds allows the compound to participate in electron transfer reactions, which can affect cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E,6Z)-octa-2,4,6-trienedial: Similar structure but with a different configuration of double bonds.
(2E,4E,6Z)-2,4,6-nonatrienal: Similar structure with an additional carbon atom in the chain.
Uniqueness
(2E,4E,6E)-octa-2,4,6-trienedial is unique due to its specific configuration of double bonds and the presence of aldehyde groups at both ends of the molecule. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8O2 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
(2E,4E,6E)-octa-2,4,6-trienedial |
InChI |
InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H/b2-1+,5-3+,6-4+ |
Clave InChI |
WHBHQMAXOAXILT-CRQXNEITSA-N |
SMILES isomérico |
C(=C/C=C/C=O)\C=C\C=O |
SMILES canónico |
C(=CC=CC=O)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


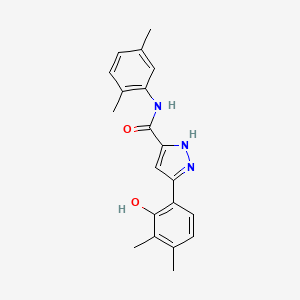
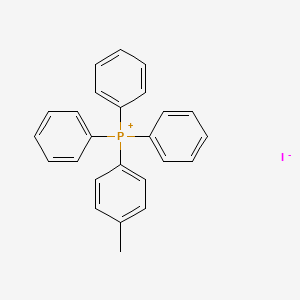
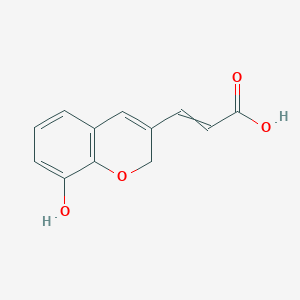
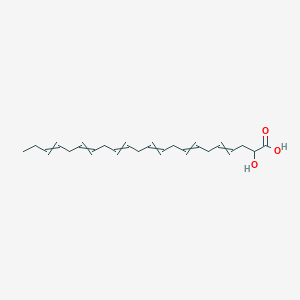
![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)
